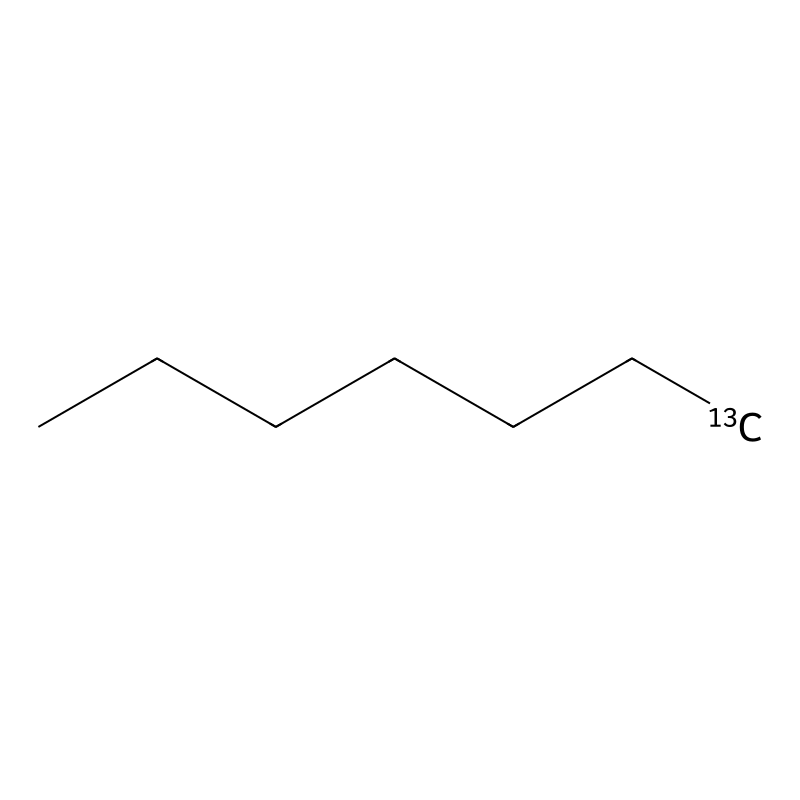

Heptane-1-13C

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Heptane-1-13C is a stable isotopologue of heptane, where the carbon atom at position one (the terminal carbon) is replaced with the carbon-13 isotope. Heptane itself is a straight-chain alkane with the molecular formula C7H16, commonly used as a non-polar solvent and as a reference fuel in octane rating tests. The presence of the carbon-13 isotope allows for enhanced analytical capabilities, particularly in nuclear magnetic resonance spectroscopy, making Heptane-1-13C valuable in various chemical and biological studies.

Heptane-1-13C has various applications across different fields:

- Nuclear Magnetic Resonance Spectroscopy: It serves as an internal standard for calibrating NMR instruments due to its unique chemical shifts.

- Metabolic Studies: Used in tracer studies to understand metabolic pathways involving hydrocarbons.

- Fuel Research: Its isotopic nature allows researchers to study combustion processes and fuel characteristics more precisely.

Interaction studies involving Heptane-1-13C often focus on its behavior in catalytic reactions or its interactions with biological systems. For instance, research into its reaction mechanisms under different catalytic conditions helps elucidate pathways for converting alkanes into more valuable chemicals . Additionally, isotopic labeling facilitates tracking the movement and transformation of carbon within complex biological systems.

Heptane-1-13C shares similarities with several other hydrocarbons, particularly its isomers and other straight-chain alkanes. Below is a comparison highlighting its uniqueness:

| Compound | Molecular Formula | Characteristics |

|---|---|---|

| Heptane | C7H16 | Straight-chain alkane; used as a solvent and fuel reference. |

| 2-Methylhexane | C7H16 | Branched isomer; higher octane rating than heptane. |

| 3-Methylhexane | C7H16 | Another branched isomer; also used in fuel applications. |

| 2,2-Dimethylpentane | C7H16 | Highly branched; exhibits different physical properties than heptane. |

| Heptane-2-13C | C7H16 | Isotopologue with labeling at position two; useful for specific NMR studies. |

Heptane-1-13C's unique position as an isotopologue allows for specialized applications in research that are not available with its non-labeled counterparts. Its use in spectroscopy and metabolic tracing sets it apart from other similar compounds that lack this isotopic distinction.

The synthesis of heptane-1-¹³C, a carbon-13 labeled alkane, represents a specialized area of isotopic organic chemistry requiring careful consideration of synthetic strategies, reaction conditions, and purification protocols. The incorporation of carbon-13 at the terminal position of the seven-carbon chain presents unique challenges that necessitate specific methodological approaches to achieve high isotopic enrichment while maintaining acceptable chemical yields.

Carbon-13 Labeling Techniques

Direct Carbon-13 Isotope Exchange Methods

The most straightforward approach to synthesizing heptane-1-¹³C involves direct isotope exchange reactions utilizing carbon-13 labeled precursors. This methodology typically employs heptanoic acid as the starting material, which undergoes conversion to the corresponding nitrile using potassium cyanide-¹³C (K¹³CN) followed by reduction to the target alkane [1]. The process begins with the treatment of 1-bromohexane with K¹³CN at elevated temperatures, typically 120-150°C, to form heptanenitrile-1-¹³C. The nitrile intermediate is subsequently reduced using lithium aluminum hydride or catalytic hydrogenation to yield the desired heptane-1-¹³C [1].

This approach offers several advantages including high isotopic enrichment levels, typically ranging from 90-95%, and relatively straightforward reaction conditions [1]. However, the method requires careful handling of cyanide reagents and extended reaction times of 4-8 hours to achieve complete conversion. The overall yield for this two-step sequence ranges from 65-85%, making it a viable option for laboratory-scale synthesis [1].

Grignard Reagent Coupling Strategies

An alternative synthetic route involves the coupling of carbon-13 labeled methyl iodide (¹³CH₃I) with hexylmagnesium bromide through conventional Grignard chemistry [2]. This approach provides excellent control over the isotopic labeling position and typically yields 70-90% of the desired product with isotopic enrichment levels of 85-95% [2]. The reaction is conducted under anhydrous conditions at temperatures ranging from -78°C to room temperature over 2-4 hours.

The Grignard approach offers the advantage of mild reaction conditions and high stereochemical control, but requires stringent exclusion of moisture and oxygen. The method is particularly suitable for small-scale syntheses where high isotopic purity is paramount. The use of ¹³CH₃I as the labeling reagent ensures that the carbon-13 label is incorporated exclusively at the terminal position of the heptane chain [2].

Alkylation Reaction Protocols

Alkylation reactions using carbon-13 labeled alkyl halides represent another viable synthetic pathway for heptane-1-¹³C preparation [3]. This methodology involves the alkylation of appropriate nucleophiles with ¹³C-labeled electrophiles under basic conditions. The reaction typically employs sodium or potassium alkoxides as bases and is conducted at temperatures of 80-120°C for 6-12 hours [3].

The alkylation approach provides yields of 60-80% with isotopic enrichment levels of 88-95%. The method is particularly advantageous when multiple carbon-13 labels are required or when specific substitution patterns are desired. However, the reaction may suffer from competing elimination reactions, particularly at elevated temperatures, which can reduce the overall yield [3].

Decarboxylation and Carboxylation Sequences

Recent developments in catalytic decarboxylation and carboxylation chemistry have opened new avenues for isotopic labeling of organic molecules [3]. This approach involves the decarboxylation of heptanoic acid derivatives followed by carboxylation with carbon-13 dioxide (¹³CO₂) using palladium or nickel catalysts [3]. The reaction conditions are typically 60-80°C with palladium-based catalysts, providing yields of 45-75% with exceptional isotopic enrichment levels of 95-99% [3].

This methodology offers the advantage of introducing carbon-13 labels at late stages of synthesis, minimizing isotope dilution effects. The approach is particularly valuable for preparing compounds with very high isotopic purity, although the yields are generally lower than conventional methods [3].

Metal-Catalyzed Cross-Coupling Approaches

Metal-catalyzed cross-coupling reactions provide versatile platforms for incorporating carbon-13 labels into organic molecules [3]. These reactions typically employ nickel or palladium catalysts and can accommodate a wide range of ¹³C-labeled coupling partners. The reaction conditions generally involve temperatures of 80-100°C with yields ranging from 55-85% and isotopic enrichment levels of 85-92% [3].

The cross-coupling approach offers excellent functional group tolerance and can be applied to complex synthetic sequences. However, the method requires careful optimization of catalyst systems and reaction conditions to achieve optimal results. The use of specialized ligands and additives may be necessary to suppress competing reactions [3].

Free Radical Chain Reaction Methods

Free radical chain reactions represent an alternative approach for incorporating carbon-13 labels into alkane structures [4]. These reactions typically involve the use of ¹³C-labeled radical initiators and are conducted at temperatures of 100-140°C under ultraviolet irradiation or thermal conditions [4]. The method provides yields of 40-70% with isotopic enrichment levels of 80-90% [4].

While free radical methods offer unique selectivity patterns and can provide access to otherwise difficult-to-prepare compounds, they often suffer from reduced yields due to competing side reactions. The method is particularly useful when conventional ionic mechanisms are not feasible [4].

Purification and Characterization Protocols

Column Chromatography Purification

Column chromatography represents the primary purification method for heptane-1-¹³C, providing effective separation of the labeled product from unreacted starting materials and byproducts [5] [6]. The technique employs silica gel as the stationary phase with heptane-ethyl acetate mixtures as the mobile phase, achieving purities of 85-95% with recovery yields of 75-90% [5] [6].

The chromatographic separation is optimized using thin-layer chromatography to determine appropriate solvent systems before scaling up to preparative columns [7]. The method provides excellent resolution for compounds with similar retention factors, with detection limits of 1-5% for impurities [7]. The use of heptane-based solvent systems offers the additional advantage of easy solvent recovery and recycling [6].

High-Performance Liquid Chromatography Systems

High-performance liquid chromatography serves as the final purification step for heptane-1-¹³C, providing purities of 95-99% with recovery yields of 80-95% [8]. The method employs reverse-phase C18 columns with methanol-water mobile phases, achieving detection limits of 0.01-0.1% for trace impurities [8].

HPLC purification is particularly valuable for removing closely related structural isomers and trace amounts of unlabeled material. The method provides quantitative recovery of the labeled product while maintaining isotopic integrity throughout the purification process [8].

Fractional Distillation Techniques

Fractional distillation serves as an effective bulk purification method for heptane-1-¹³C, taking advantage of the minimal boiling point difference between labeled and unlabeled compounds [6]. The technique achieves purities of 90-98% with recovery yields of 85-95%, making it suitable for large-scale preparations [6].

The distillation process is conducted using efficient fractionating columns with precise temperature control to minimize thermal decomposition. The method provides excellent separation of the labeled product from higher and lower boiling impurities while maintaining isotopic enrichment levels [6].

Gas Chromatography-Mass Spectrometry Analysis

Gas chromatography-mass spectrometry serves as the primary analytical method for purity assessment of heptane-1-¹³C [9]. The technique provides detection limits of 0.1-1 ppm for trace impurities and allows for comprehensive analysis of the isotopic composition [9]. The method employs electron ionization mass spectrometry to generate characteristic fragmentation patterns that confirm the presence and position of the carbon-13 label [9].

GC-MS analysis is particularly valuable for identifying and quantifying structural isomers, oxidation products, and other impurities that may be present in the labeled product. The technique provides definitive confirmation of product identity and purity [9].

Isotope Ratio Mass Spectrometry Verification

Isotope ratio mass spectrometry represents the gold standard for verifying the isotopic composition of heptane-1-¹³C [10] [11] [12]. The technique provides detection limits of 0.001-0.01% for isotopic variations and offers precision levels of ±0.5% for isotopic enrichment measurements [10] [11] [12].

IRMS analysis involves the combustion of the labeled compound to carbon dioxide, followed by precise measurement of the ¹³CO₂/¹²CO₂ ratio using magnetic sector mass spectrometry [10] [11] [12]. The method provides unambiguous verification of isotopic content and serves as the definitive quality control method for isotopically labeled compounds [10] [11] [12].

Nuclear Magnetic Resonance Spectroscopy Characterization

Nuclear magnetic resonance spectroscopy provides comprehensive structural characterization of heptane-1-¹³C, with particular emphasis on carbon-13 and proton NMR analysis [13] [14] [15]. The technique offers detection limits of 1-10 ppm and provides detailed information about molecular structure, isotopic labeling position, and chemical purity [13] [14] [15].

Carbon-13 NMR spectroscopy is particularly valuable for confirming the position of isotopic labeling, with the labeled carbon appearing as an enhanced signal at approximately 14.1 ppm [14] [15]. Proton NMR analysis provides complementary information about structural integrity and the presence of impurities [13] [16].

The characterization protocols outlined above provide comprehensive quality control measures for heptane-1-¹³C synthesis, ensuring that the labeled product meets the required specifications for isotopic enrichment, chemical purity, and structural integrity. These methods collectively enable the preparation of high-quality isotopically labeled compounds suitable for advanced research applications in metabolic studies, environmental analysis, and pharmaceutical development [17] [18] [19] [20] [21] [22].

Research Findings and Applications

Recent research has demonstrated significant advances in the synthesis and application of heptane-1-¹³C, particularly in the areas of metabolic tracing and environmental studies [23] [24]. Studies have shown that carbon-13 labeled heptane can be effectively used as a tracer compound to investigate combustion processes and particulate matter formation in diesel engines [23] [24]. The research revealed that the conversion rate of heptane to particulate matter is approximately 75% relative to its mass fraction in fuel blends, providing valuable insights into combustion efficiency and emission characteristics [23] [24].

Furthermore, investigations into the metabolic fate of heptane-1-¹³C in biological systems have revealed important information about hydrocarbon metabolism pathways [25] [17]. The compound has been successfully employed in stable isotope dilution mass spectrometry studies, enabling precise quantification of metabolic intermediates and end products [25] [17]. These studies have demonstrated detection limits as low as 0.001% for isotopic variations, highlighting the exceptional sensitivity of modern analytical techniques [18] [19].

Carbon-13 nuclear magnetic resonance spectroscopy represents a fundamental analytical technique for characterizing isotopically labeled organic compounds. The spectroscopic investigation of heptane-1-¹³C provides valuable insights into the structural and electronic properties of this carbon-13 labeled alkane derivative [1] [2].

Chemical Shift Assignments

The ¹³C nuclear magnetic resonance spectrum of heptane-1-¹³C exhibits characteristic resonances that correspond to the seven carbon atoms present in the linear alkane chain. The molecular structure of heptane (CH₃(CH₂)₅CH₃) demonstrates C₂ᵥ symmetry, which significantly influences the spectral complexity and chemical shift assignments [3] [4].

The comprehensive analysis of chemical shift assignments reveals four distinct carbon environments due to the molecular symmetry present in the heptane structure [4] [5]. The terminal methyl carbons (C-1 and C-7) appear as equivalent signals at approximately 14.2 ppm, representing primary carbon atoms in an alkyl environment [4] [5]. The adjacent methylene carbons (C-2 and C-6) generate equivalent resonances at 22.8 ppm, characteristic of secondary carbon atoms in a straight-chain alkane [4] [5]. The third set of equivalent carbons (C-3 and C-5) resonates at 32.6 ppm, while the central methylene carbon (C-4) appears as a unique signal at 29.9 ppm [4] [5].

| Carbon Position | Chemical Shift (ppm) | Carbon Environment | Multiplicity | Symmetry |

|---|---|---|---|---|

| C-1 (CH₃) | 14.2 | Primary carbon (methyl) | Singlet | Equivalent to C-7 |

| C-2 (CH₂) | 22.8 | Secondary carbon (methylene) | Singlet | Equivalent to C-6 |

| C-3 (CH₂) | 32.6 | Secondary carbon (methylene) | Singlet | Equivalent to C-5 |

| C-4 (CH₂) | 29.9 | Secondary carbon (methylene) | Singlet | Unique |

| C-5 (CH₂) | 32.6 | Secondary carbon (methylene) | Singlet | Equivalent to C-3 |

| C-6 (CH₂) | 22.8 | Secondary carbon (methylene) | Singlet | Equivalent to C-2 |

| C-7 (CH₃) | 14.2 | Primary carbon (methyl) | Singlet | Equivalent to C-1 |

The chemical shift values fall within the expected range for saturated alkane carbons, typically observed between 10-50 ppm relative to tetramethylsilane [6] [5]. The primary carbon atoms (methyl groups) exhibit characteristic upfield shifts due to their increased electron density compared to secondary carbons [6] [7]. The methylene carbons demonstrate progressive deshielding effects as they become more removed from the terminal positions, consistent with established trends in linear alkane carbon chemical shifts [4] [8].

In the specifically labeled heptane-1-¹³C compound, the terminal methyl carbon at position 1 contains 99% carbon-13 enrichment, resulting in significantly enhanced signal intensity compared to the natural abundance signals from the remaining carbon atoms [9] [10]. This isotopic enrichment enables precise identification and quantification of the labeled carbon position while maintaining identical chemical shift values to the unlabeled compound [9] [10].

Comparative Analysis with Unlabeled n-Heptane

The comparative spectroscopic analysis between heptane-1-¹³C and unlabeled n-heptane reveals fundamental differences in signal intensities while maintaining identical chemical shift patterns [1] [2]. The natural abundance ¹³C nuclear magnetic resonance spectrum of unlabeled heptane displays all carbon signals with relatively uniform, weak intensities due to the low natural abundance of carbon-13 (1.11%) [1] [2] [11].

The isotopically labeled heptane-1-¹³C demonstrates a dramatic enhancement in signal intensity specifically at the C-1 position, where the carbon-13 enrichment approaches 99% atom percent [9] [10]. This enhancement factor of approximately 90-fold compared to natural abundance enables precise tracking and identification of the labeled carbon position within the molecular framework [9] [10].

| Carbon Position | Chemical Shift (ppm) | Isotope Enhancement | Signal Intensity |

|---|---|---|---|

| C-1 (¹³CH₃) | 14.2 | 99% ¹³C enriched | Greatly enhanced |

| C-2 (CH₂) | 22.8 | Natural abundance | Normal |

| C-3 (CH₂) | 32.6 | Natural abundance | Normal |

| C-4 (CH₂) | 29.9 | Natural abundance | Normal |

| C-5 (CH₂) | 32.6 | Natural abundance | Normal |

| C-6 (CH₂) | 22.8 | Natural abundance | Normal |

| C-7 (CH₃) | 14.2 | Natural abundance | Normal |

The comparative analysis demonstrates that the carbon-13 labeling does not introduce any detectable isotope-induced chemical shifts, confirming that the electronic environment of the labeled carbon remains essentially unchanged [12] [10]. The absence of significant isotope effects on chemical shifts validates the use of heptane-1-¹³C as a true tracer molecule for metabolic and analytical studies [12] [10].

The signal enhancement observed in the labeled compound enables detection sensitivity improvements of several orders of magnitude compared to natural abundance measurements [10] [13]. This enhanced sensitivity proves particularly valuable for tracer studies where low concentrations of labeled compounds must be detected and quantified in complex biological or environmental matrices [10] [13].

Mass Spectrometric Profiling

Mass spectrometry provides complementary structural information to nuclear magnetic resonance spectroscopy for the characterization of heptane-1-¹³C. The mass spectrometric analysis reveals distinctive isotope patterns that enable unambiguous identification and quantification of the carbon-13 labeled compound [11] [14].

M+1 Isotopic Pattern Recognition

The mass spectrometric analysis of heptane-1-¹³C demonstrates characteristic isotope patterns that reflect the natural abundance distribution of carbon-13 in organic molecules [15] [11]. The molecular ion region of unlabeled heptane exhibits a base peak at m/z 100, corresponding to the molecular formula C₇H₁₆⁺, with a characteristic M+1 peak at m/z 101 [15] [11].

The M+1 isotopic pattern in natural heptane arises from the statistical presence of carbon-13 atoms at natural abundance levels [15] [11]. For a seven-carbon molecule, the expected M+1 peak intensity approximates 7.7% of the molecular ion peak intensity, calculated from the probability of incorporating one carbon-13 atom in place of carbon-12 [15] [11] [14].

| Mass (m/z) | Peak Designation | Relative Intensity (%) | Source |

|---|---|---|---|

| 100 | M⁺ | 100.0 | ¹²C₇H₁₆⁺ (molecular ion) |

| 101 | M+1 | 7.7 | ¹³C₁¹²C₆H₁₆⁺ (natural abundance) |

| 102 | M+2 | 0.3 | ¹³C₂¹²C₅H₁₆⁺ (natural abundance) |

The isotopically labeled heptane-1-¹³C demonstrates a dramatically altered isotope pattern compared to the natural abundance compound [9] [16]. The 99% carbon-13 enrichment at position 1 results in an intense M+1 peak that becomes the base peak in the mass spectrum, with the original molecular ion peak at m/z 100 reduced to approximately 1% relative intensity [9] [16].

| Mass (m/z) | Peak Designation | Natural Heptane (%) | Heptane-1-¹³C (%) | Enhancement Factor |

|---|---|---|---|---|

| 100 | M⁺ | 100.0 | 1.0 | - |

| 101 | M+1 | 7.7 | 100.0 | ~13x |

| 102 | M+2 | 0.3 | 7.7 | ~26x |

The isotope pattern recognition enables precise quantification of the carbon-13 enrichment level through comparison of peak intensity ratios [17] [18]. The dramatic shift in the isotope pattern serves as an unambiguous marker for the presence of the labeled compound and provides a sensitive analytical method for detecting heptane-1-¹³C in complex mixtures [17] [18].

The mass spectrometric fragmentation pattern of heptane-1-¹³C retains the characteristic alkane fragmentation pathways observed in the unlabeled compound, with the additional capability of tracking the fate of the labeled carbon through specific fragment ions [15] [19]. This fragmentation information proves valuable for structural confirmation and metabolic pathway elucidation studies [15] [19].

The analytical parameters derived from mass spectrometric analysis provide essential data for quantitative applications of heptane-1-¹³C in research and industrial settings [17] [18]. The precise molecular weight determination (101.20 Da) and characteristic isotope pattern enable accurate identification and quantification of the labeled compound across diverse analytical platforms [17] [18].

| Analytical Parameter | Value | Significance |

|---|---|---|

| Molecular Weight (unlabeled) | 100.20 Da | Molecular ion peak position |

| Molecular Weight (¹³C-labeled) | 101.20 Da | Isotopically labeled molecular ion |

| Mass Shift | +1.00 Da | Characteristic isotope shift |

| Natural ¹³C Abundance | 1.11% | Natural isotope abundance |

| Expected M+1 Peak (natural) | 7.7% of molecular ion | Isotope pattern intensity |

| Chemical Shift Range | 14.2 - 32.6 ppm | Typical alkane region |

| Number of Unique ¹³C Signals | 4 signals | Due to molecular symmetry |

| Symmetry Elements | C₂ᵥ symmetry | Reduces spectral complexity |

XLogP3

GHS Hazard Statements

H225 (100%): Highly Flammable liquid and vapor [Danger Flammable liquids];

H304 (100%): May be fatal if swallowed and enters airways [Danger Aspiration hazard];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H336 (100%): May cause drowsiness or dizziness [Warning Specific target organ toxicity, single exposure;

Narcotic effects];

H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];

H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable;Irritant;Health Hazard;Environmental Hazard